molecular formula C8H8FNO4S B2891082 Methyl 4-fluoro-3-sulfamoylbenzoate CAS No. 85338-72-3

Methyl 4-fluoro-3-sulfamoylbenzoate

Cat. No.: B2891082
CAS No.: 85338-72-3
M. Wt: 233.21
InChI Key: YQNWDVLPPUEESQ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-sulfamoylbenzoate is a substituted methyl benzoate derivative characterized by a fluorine atom at the 4-position and a sulfamoyl (-SO₂NH₂) group at the 3-position of the aromatic ring. The compound’s molecular formula is C₈H₇FNO₄S, with a molecular weight of approximately 232.22 g/mol.

Properties

IUPAC Name

methyl 4-fluoro-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNWDVLPPUEESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-sulfamoylbenzoate typically involves the esterification of 4-fluoro-3-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-sulfamoylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-3-sulfamoylbenzoic acid and methanol.

    Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-sulfamoylbenzoic acid and methanol.

    Reduction: 4-fluoro-3-aminobenzoic acid derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in modulating the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

a. Methyl Benzoate Derivatives with Sulfonyl/Sulfamoyl Groups

  • Metsulfuron-methyl (C₁₄H₁₅N₅O₆S): Features a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring. The sulfamoyl group in Methyl 4-fluoro-3-sulfamoylbenzoate is simpler, lacking the urea moiety, which may reduce herbicidal activity but enhance versatility in other applications .
  • Ethametsulfuron-methyl : Contains a sulfonylurea group and ethoxy-substituted triazine. Unlike this compound, these derivatives are optimized for herbicidal activity via acetyl-CoA carboxylase inhibition .

b. Fluoro-Substituted Methyl Benzoates

  • Methyl 4-fluoro-3-(4-methylphenyl)benzoate (C₁₅H₁₃FO₂, MW 244.26 g/mol): Shares the 4-fluoro substituent but replaces the sulfamoyl group with a 4-methylphenyl group.

Physicochemical Properties

Property This compound Metsulfuron-methyl Methyl 4-fluoro-3-(4-methylphenyl)benzoate
Molecular Weight ~232.22 g/mol 381.36 g/mol 244.26 g/mol
Polar Groups -SO₂NH₂, -COOCH₃, -F -SO₂NHCONH-, triazine, -COOCH₃ -COOCH₃, -F, -C₆H₄CH₃
Solubility Likely polar solvents (DMSO, methanol) Moderate water solubility due to urea group Low water solubility, soluble in organic solvents
Stability Stable under inert conditions; hydrolyzes in strong acids/bases Sensitive to hydrolysis at high pH Stable under ambient conditions

Data inferred from structural analogs and methyl ester properties .

Research Findings

  • Herbicidal Sulfonylureas : Substituents on the triazine ring and sulfonylurea bridge dictate activity. Simplifying the structure (e.g., removing the triazine) reduces herbicidal potency but may open new applications .
  • Fluorine Substitution : Fluorine at the 4-position enhances metabolic stability and electron-withdrawing effects, improving binding in both agrochemicals and pharmaceuticals .

Biological Activity

Methyl 4-fluoro-3-sulfamoylbenzoate (CAS Number: 85338-72-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant properties, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₈FNO₄S
  • Molecular Weight : 221.22 g/mol

The compound features a benzoate moiety with a sulfonamide functional group, which is known for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. The compound was tested against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

In Vitro Antimicrobial Testing

The antimicrobial activity was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentrations (MICs). The results are summarized in Table 1.

MicroorganismMIC (µg/mL)Control (Ampicillin/Streptomycin)
Staphylococcus aureus62.58
Escherichia coli12516
Klebsiella pneumoniae25032
Pseudomonas aeruginosa12516
Candida albicans62.516
Saccharomyces cerevisiae31.258

The results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The antioxidant capacity was evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Antioxidant Testing Results

The antioxidant activity results are presented in Table 2.

Assay TypeIC50 (µg/mL)Standard (BHT)
DPPH Scavenging5030
ABTS Scavenging4525

These findings suggest that this compound possesses considerable antioxidant potential, which may contribute to its overall biological efficacy .

The mechanism of action for the antimicrobial effects of this compound is believed to involve inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives. Molecular docking studies have indicated favorable interactions with target proteins involved in bacterial metabolism, which may explain its observed biological activities .

Case Study: Efficacy Against Resistant Strains

A recent case study investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity at lower concentrations compared to standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections.

Clinical Implications

The dual action of this compound as both an antimicrobial and antioxidant agent presents opportunities for development in clinical applications, particularly in formulations aimed at combating infections while mitigating oxidative stress.

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